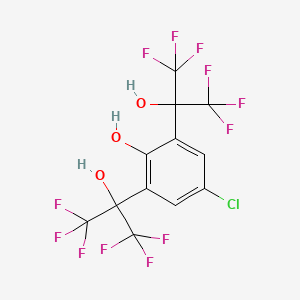![molecular formula C20H20N2O2S B11641356 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11641356.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-メチルベンジル)-1,3-チアゾール-2-イル]-2-(4-メチルフェノキシ)アセトアミドは、チアゾール誘導体のクラスに属する合成有機化合物です。チアゾール化合物は、その多様な生物活性で知られており、その潜在的な治療的用途のために広く研究されてきました。
準備方法
合成経路と反応条件
N-[5-(4-メチルベンジル)-1,3-チアゾール-2-イル]-2-(4-メチルフェノキシ)アセトアミドの合成は、通常、以下の手順を含みます。
チアゾール環の形成: チアゾール環は、α-ハロケトンやチオ尿素などの適切な前駆体の環化によって、酸性または塩基性条件下で合成することができます。
4-メチルベンジル基による置換: 次に、チアゾール環は、しばしば水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)などの適切な塩基を使用して、求核置換反応によって4-メチルベンジル基で置換されます。
4-メチルフェノキシアセトアミド部分の付加: 最後のステップでは、置換されたチアゾールを、トリエチルアミン(TEA)などの塩基の存在下で、4-メチルフェノキシアセチルクロリドと反応させて、目的の化合物を形成します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、連続フロー反応器、自動合成プラットフォーム、カラムクロマトグラフィーや再結晶などの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
N-[5-(4-メチルベンジル)-1,3-チアゾール-2-イル]-2-(4-メチルフェノキシ)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素(H2O2)または過マンガン酸カリウム(KMnO4)などの酸化剤を使用して、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、存在するカルボニル基を還元するために実施することができます。
置換: この化合物は、特にチアゾール環で、アルキルハライドまたはアシルクロリドなどの試薬を使用して、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: アルキルハライド、アシルクロリド
生成される主な生成物
酸化: スルホキシド、スルホン
還元: アルコール、アミン
置換: さまざまな置換されたチアゾール誘導体
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして。
生物学: その潜在的な抗菌および抗真菌特性について調査されています。
医学: 特に特定のがん細胞株に対する潜在的な抗がん活性について探求されています。
工業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
2-(4-METHYLPHENOXY)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE has several applications in scientific research:
作用機序
N-[5-(4-メチルベンジル)-1,3-チアゾール-2-イル]-2-(4-メチルフェノキシ)アセトアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、細胞プロセスに関与する酵素、受容体、またはその他のタンパク質と相互作用する可能性があります。
関与する経路: それは細胞増殖、アポトーシス、またはシグナル伝達に関連する生化学的経路を調節し、その観察された生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
N-(5-ベンジル-4-(tert-ブチル)チアゾール-2-イル)-2-(ピペラジン-1-イル)アセトアミド: これらの誘導体は、その抗腫瘍活性について評価されています。
4-tert-ブチル-N-(2-フルオロフェニル)-5-(1H-1,2,4-トリアゾール-1-イル)チアゾール-2-アミン: 潜在的な治療的用途を持つ別のチアゾール誘導体。
独自性
N-[5-(4-メチルベンジル)-1,3-チアゾール-2-イル]-2-(4-メチルフェノキシ)アセトアミドは、その特定の置換パターンによりユニークであり、他のチアゾール誘導体と比較して、異なる生物活性と化学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
2-Methoxy-4-methylphenol: Shares the phenoxy group but lacks the thiazole ring.
4-[(2-methylphenyl)methoxy]benzaldehyde: Contains a similar phenoxy structure but differs in the aldehyde functional group.
Diphenyl ether derivatives: Similar in having two aromatic rings connected by an ether linkage.
Uniqueness
2-(4-METHYLPHENOXY)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is unique due to its combination of a thiazole ring and phenoxy groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research applications .
特性
分子式 |
C20H20N2O2S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
2-(4-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H20N2O2S/c1-14-3-7-16(8-4-14)11-18-12-21-20(25-18)22-19(23)13-24-17-9-5-15(2)6-10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) |
InChIキー |
JAWRPFFQYLPLGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B11641283.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641289.png)
![Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11641295.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11641299.png)
![Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641301.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641308.png)
![N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B11641310.png)
![2-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11641318.png)
![6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11641322.png)
![methyl 4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B11641343.png)
![propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11641353.png)
![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11641373.png)

![6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641383.png)
